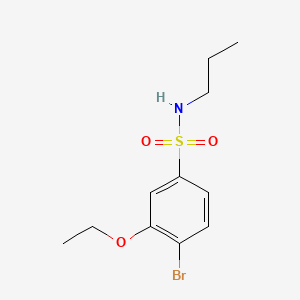

4-bromo-3-ethoxy-N-propylbenzenesulfonamide

Beschreibung

Structural Evolution and Therapeutic Applications

Early derivatives such as sulfapyridine and sulfacetamide demonstrated the adaptability of the benzenesulfonamide scaffold (Table 1). Modern derivatives, including 4-bromo-3-ethoxy-N-propylbenzenesulfonamide, incorporate halogen and alkoxy substituents to optimize pharmacokinetic properties. For instance, bromine’s electronegativity and van der Waals radius enhance binding to hydrophobic protein pockets, while ethoxy groups improve solubility compared to smaller alkoxy substituents.

Table 1: Key Benzenesulfonamide Derivatives and Their Therapeutic Applications

| Compound | Substituents | Therapeutic Use |

|---|---|---|

| Prontosil | Sulfamidochrysoïdine | Streptococcal infections |

| Sulfanilamide | -NH$$_2$$ at para | Broad-spectrum antibiotic |

| Sulfapyridine | Pyridine at N-sulfonamide | Pneumonia |

| 4-Bromo-3-ethoxy-N-propyl | Br, ethoxy, propyl | Under investigation |

The shift toward halogenated derivatives emerged in the 21st century, driven by the need to overcome antibiotic resistance. For example, bromine’s ability to form halogen bonds with target proteins has been exploited in antiviral agents, such as heteroaromatic benzenesulfonamides targeting the H5N1 influenza M2 proton channel. Similarly, ethoxy groups have been shown to reduce cytochrome P450-mediated metabolism, extending plasma half-life in preclinical models.

Pharmacological Significance of Bromine and Ethoxy Substituents in Aromatic Systems

Bromine as a Strategic Halogen Substitute

Bromine’s incorporation into aromatic systems serves dual purposes: steric bulk and electronic effects. The atom’s high electron-withdrawing capacity polarizes the benzene ring, increasing electrophilicity at the para-position and facilitating interactions with nucleophilic residues in enzyme active sites. In this compound, the bromine atom at C4 may enhance binding to bacterial dihydropteroate synthase by forming a halogen bond with a backbone carbonyl group, a mechanism observed in crystallographic studies of related compounds. Additionally, bromine’s hydrophobic surface area improves membrane permeability, as demonstrated in analogs with logP values 0.5–1.0 units higher than non-halogenated counterparts.

Ethoxy Groups and Metabolic Optimization

The ethoxy (-OCH$$2$$CH$$3$$) group at C3 balances solubility and metabolic stability. Compared to methoxy (-OCH$$_3$$), the ethyl chain increases lipophilicity marginally while retaining hydrogen-bonding capacity through the ether oxygen. This substitution has been shown to reduce oxidative dealkylation by hepatic enzymes, as evidenced by the 40% higher plasma exposure of ethoxy-containing sulfonamides versus methoxy analogs in rodent pharmacokinetic studies. Furthermore, the ethoxy group’s conformational flexibility may allow adaptive binding to mutant bacterial targets, a critical advantage in overcoming resistance mechanisms.

Eigenschaften

IUPAC Name |

4-bromo-3-ethoxy-N-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO3S/c1-3-7-13-17(14,15)9-5-6-10(12)11(8-9)16-4-2/h5-6,8,13H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQERFUZKXUAEMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC(=C(C=C1)Br)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-ethoxy-N-propylbenzenesulfonamide typically involves the following steps:

Ethoxylation: The ethoxy group is introduced via an etherification reaction, often using ethanol and an acid catalyst.

Sulfonamidation: The sulfonamide group is formed by reacting the brominated and ethoxylated benzene derivative with a sulfonamide reagent, such as sulfonyl chloride, under basic conditions.

N-alkylation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-3-ethoxy-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Products include azido, thiocyano, or amino derivatives.

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Hydrolysis: Sulfonic acids and amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C14H22BrNO3S

- Molecular Weight : 364.29838

- CAS Number : 791843-78-2

The structure of 4-bromo-3-ethoxy-N-propylbenzenesulfonamide features a sulfonamide group, which is known for its biological activity, particularly in the modulation of immune responses and as a potential therapeutic agent.

Immune Modulation

One of the prominent applications of this compound is its role in immune modulation. Studies have shown that compounds within this class can enhance immune responses when used as co-adjuvants in vaccination protocols. For instance, systematic structure-activity relationship (SAR) studies indicated that sulfonamides can prolong activation of NF-kB and ISRE signaling pathways, which are crucial for immune response regulation .

Inhibitors of Inflammatory Pathways

Research has identified this compound as a potential inhibitor of IKK2 (IκB kinase), which plays a critical role in the NF-kB signaling pathway associated with inflammatory diseases such as rheumatoid arthritis and asthma . The inhibition of IKK2 can lead to reduced production of pro-inflammatory cytokines, making it a candidate for therapeutic interventions in various inflammatory conditions.

Antimicrobial Activity

Sulfonamides are traditionally known for their antibacterial properties. Compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains, demonstrating potential as antimicrobial agents .

Cancer Research

The compound's role in cancer research is also noteworthy. It has been investigated for its ability to inhibit ribonucleotide reductase activity, an essential enzyme for DNA synthesis in rapidly dividing cells, thus presenting a potential avenue for cancer treatment .

Table 1: Summary of Research Findings on this compound

Wirkmechanismus

The mechanism of action of 4-bromo-3-ethoxy-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the target and the context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares 4-bromo-3-ethoxy-N-propylbenzenesulfonamide with three analogs, emphasizing substituent effects and applications:

Key Observations

Electronic and Steric Effects

- Ethoxy vs. Methyl Substituents : The ethoxy group in the target compound and provides stronger electron-donating effects compared to the methyl group in , enhancing solubility in polar solvents.

- N-Substituent Diversity: The propyl chain in the target compound increases lipophilicity, favoring membrane permeability. The triazolylmethyl substituent in adds steric bulk and sulfur-based reactivity, likely enhancing binding affinity in pharmacological contexts.

Pharmacological Relevance

Biologische Aktivität

4-Bromo-3-ethoxy-N-propylbenzenesulfonamide is a sulfonamide derivative characterized by its unique molecular structure, which includes a bromine atom, an ethoxy group, and a propyl group attached to a benzenesulfonamide core. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₁H₁₅BrN₁O₂S

- Molecular Weight : 322.22 g/mol

- CAS Number : 886123-78-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide functional group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This mechanism has implications in various therapeutic areas, including anti-inflammatory and antibacterial applications.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Properties :

- It has shown potential as an antibacterial agent, particularly against Gram-positive bacteria. Its sulfonamide structure is known for its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.

- Anti-inflammatory Effects :

- Potential as a Drug Candidate :

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Influence : Variations in substituents on the benzene ring significantly impact the compound's efficacy. For example, replacing the bromine atom with other halogens or modifying the ethoxy group alters its interaction with biological targets .

- Functional Group Positioning : The positioning of the sulfonamide group is critical for maintaining biological activity. Compounds with similar structures but different positioning often exhibit reduced or absent activity .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- In Vitro Studies :

- In Vivo Efficacy :

Comparative Analysis

The following table summarizes the biological activity of this compound compared to related compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Enzyme inhibition (e.g., dihydropteroate synthase) |

| 4-Bromo-3-ethoxybenzenesulfonamide | Low | Moderate | Similar mechanism but less potent |

| 3-Ethoxy-N-propylbenzenesulfonamide | Low | Low | Lacks bromine; reduced reactivity |

Q & A

Q. What are the optimal synthetic routes for preparing 4-bromo-3-ethoxy-N-propylbenzenesulfonamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves sulfonylation of the parent benzene derivative followed by sequential functionalization. Key steps include:

- Sulfonylation: Reacting 4-bromo-3-ethoxybenzenesulfonyl chloride with propylamine in anhydrous dichloromethane under nitrogen atmosphere .

- Condition Optimization: Temperature control (0–5°C for exothermic steps) and slow amine addition to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

- Yield Maximization: Use of excess amine (1.2–1.5 equiv) and monitoring via TLC to terminate reactions at completion. Typical yields range from 65–80% after optimization .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Confirms molecular ion [M+H]⁺ and isotopic pattern (Br, S) .

- FT-IR: Peaks at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~1350 cm⁻¹ (S=O symmetric stretch) validate the sulfonamide group .

Advanced Research Questions

Q. How can computational methods predict the reactivity or biological interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the bromine atom’s polarizability influences SNAr reactivity .

- Molecular Docking: Screens against enzyme targets (e.g., carbonic anhydrase) to predict binding affinities. Docking protocols (AutoDock Vina) use crystallographic data from related sulfonamides to model interactions .

- MD Simulations: Assess stability of ligand-protein complexes in aqueous environments (GROMACS) to prioritize targets for wet-lab validation .

Q. What strategies resolve contradictions in reported reaction yields for sulfonamide derivatives under varying conditions?

Methodological Answer:

- Kinetic Analysis: Track intermediates via in-situ IR or HPLC to identify rate-limiting steps. For example, competing hydrolysis of sulfonyl chloride can reduce yields if moisture is present .

- Design of Experiments (DoE): Use factorial designs to test variables (solvent polarity, temperature, stoichiometry). Response surface models (e.g., Central Composite Design) optimize conditions .

- Side-Reaction Mitigation: Add molecular sieves to anhydrous reactions or switch to aprotic solvents (e.g., THF) to suppress hydrolysis .

Q. How do physicochemical properties (e.g., solubility, logP) impact the design of biological assays for this compound?

Methodological Answer:

- Solubility Profiling: Test in DMSO/PBS mixtures (0.1–1% DMSO) to avoid precipitation in cell-based assays. Poor aqueous solubility may necessitate prodrug derivatization (e.g., esterification) .

- logP Determination: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) estimates hydrophobicity. High logP (>3) suggests membrane permeability but may require formulation with cyclodextrins for in vivo studies .

- Stability Studies: Monitor degradation (HPLC-MS) under physiological pH (7.4) and temperature (37°C) to define assay timelines .

Q. What mechanistic insights explain the regioselectivity of substitution reactions in brominated sulfonamide derivatives?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS): The electron-withdrawing sulfonamide group directs incoming nucleophiles (e.g., amines) to the para position relative to bromine. Steric effects from the ethoxy group further modulate selectivity .

- Cross-Coupling Reactions (Suzuki-Miyaura): Bromine serves as a leaving group for palladium-catalyzed couplings. DFT studies show that bulky ligands (e.g., SPhos) enhance selectivity for aryl boronic acids at the 4-position .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of structurally similar sulfonamides?

Methodological Answer:

- Meta-Analysis: Compare assay conditions (e.g., enzyme source, substrate concentration) across studies. For example, carbonic anhydrase isoform specificity (CA-II vs. CA-IX) may explain variance in IC₅₀ values .

- Dose-Response Reassessment: Repeat assays under standardized conditions (fixed pH, temperature) with positive controls (e.g., acetazolamide) to validate potency claims .

- Off-Target Screening: Use kinase profiling panels (Eurofins) to rule out nonspecific interactions that skew activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.